molecular formula C11H9BrO3 B6258398 methyl 2-(5-bromo-1-benzofuran-3-yl)acetate CAS No. 1420792-94-4

methyl 2-(5-bromo-1-benzofuran-3-yl)acetate

Cat. No. B6258398
CAS RN: 1420792-94-4
M. Wt: 269.1
InChI Key:
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Description

Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate, also known as 5-bromo-1-benzofuran-3-yl acetate, is a synthetic compound that has been used in a variety of scientific experiments and applications. It is a versatile compound that can be used in a range of synthetic and analytical chemistry processes, as well as in the development of pharmaceuticals. This compound has a wide range of biochemical and physiological effects, and its versatility makes it a valuable tool for scientists and researchers.

Mechanism of Action

Methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate acts as a catalyst in a variety of reactions. It is able to promote the formation of carbon-carbon bonds, as well as the formation of other types of bonds. In addition, it can be used to facilitate the formation of polymers and other macromolecules.
Biochemical and Physiological Effects
Methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have anti-cancer and anti-tumor effects. In addition, it has been shown to have an effect on the metabolism of lipids, carbohydrates, and proteins.

Advantages and Limitations for Lab Experiments

Methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility. It can be used in a variety of synthetic and analytical chemistry processes, as well as in the development of pharmaceuticals. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of this compound is its toxicity. It is highly toxic and should be handled with extreme caution.

Future Directions

Methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate has a variety of potential future directions. It could be used to develop new catalysts for organic synthesis, as well as for the synthesis of peptides and proteins. In addition, it could be used to develop new analytical techniques and to explore new methods of drug delivery. It could also be used to explore new methods of drug synthesis and to develop new pharmaceuticals. Finally, it could be used to explore new methods of drug targeting and to develop new methods of drug action.

Synthesis Methods

Methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate can be synthesized through a variety of methods. One of the most common methods of synthesis is the reaction of methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl acetate with methyl iodide in the presence of a base. This reaction results in the formation of methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate, as well as other byproducts. Other methods of synthesis include the reaction of methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl acetate with methylmagnesium bromide, and the reaction of methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl acetate with methylmagnesium chloride.

Scientific Research Applications

Methyl 2-(methyl 2-(5-bromo-1-benzofuran-3-yl)acetatenzofuran-3-yl)acetate has a wide range of scientific research applications. It has been used in the development of pharmaceuticals, as well as in the synthesis of organic compounds. It has also been used in the synthesis of polymers, as well as in the development of new catalysts. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the development of new analytical techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(5-bromo-1-benzofuran-3-yl)acetate involves the bromination of 1-benzofuran-3-carboxylic acid followed by esterification with methyl acetate.", "Starting Materials": [ "1-benzofuran-3-carboxylic acid", "Bromine", "Acetic acid", "Methanol", "Sodium acetate", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 1-benzofuran-3-carboxylic acid with bromine in acetic acid and sulfuric acid to yield 5-bromo-1-benzofuran-3-carboxylic acid.", "Step 2: Esterification of 5-bromo-1-benzofuran-3-carboxylic acid with methyl acetate in the presence of sodium acetate and methanol to yield methyl 2-(5-bromo-1-benzofuran-3-yl)acetate." ] }

CAS RN

1420792-94-4

Product Name

methyl 2-(5-bromo-1-benzofuran-3-yl)acetate

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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